N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)13-9-7-12(8-10-13)20-18(23)17(22)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSJXZZNCAUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, often referred to as DIMBOA, is an organic compound with significant biological activity, particularly in the fields of neuroprotection and cancer research. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C18H17N3O2
- Molecular Weight : 307.3 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of DIMBOA involves various chemical pathways, including the Knoevenagel condensation method. This method typically combines oxindole with a dimethylaminobenzaldehyde precursor, followed by hydrogenation and alkylation steps to yield the final compound. The synthetic routes can be modified to create analogs with varying biological activities .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of DIMBOA. In vitro assays demonstrated that compounds derived from DIMBOA significantly suppress neuronal cell death induced by oxidative stress. The lactate dehydrogenase assay indicated that derivatives with alkyl chains of lengths 2 to 4 exhibited the most pronounced protective effects against oxidative damage .
Anticancer Properties
DIMBOA has also been investigated for its anticancer potential. Research has shown that it can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further development in oncology .
Data Table: Biological Activity Overview
Case Studies
-
Neuroprotection in Oxidative Stress Models :
A study evaluated the effects of DIMBOA on neuronal cell viability under oxidative stress conditions. Results indicated that compounds with longer alkyl chains (C2-C4) significantly reduced cell death compared to controls, suggesting a structure-activity relationship that warrants further exploration. -
Antitumor Activity :
In another study, DIMBOA was tested against various human cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide exhibits notable anticancer activity. A study evaluated its effects on various human cancer cell lines, including:
| Cell Line | IC50 Value (μM) | Effectiveness |
|---|---|---|
| HepG2 (Liver Cancer) | 10.56 ± 1.14 | High |
| MCF7 (Breast Cancer) | Not specified | Moderate |
| Hela (Cervical Cancer) | Not specified | Moderate |
The compound demonstrated a dose-dependent induction of apoptosis in HepG2 cells, primarily through the activation of caspase pathways, particularly caspase-8, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 256 µg/mL for related compounds .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. The compound can be derived from various indole-based precursors, which are known for their diverse biological activities.
Case Study: Synthesis Process
A typical synthesis pathway includes:
- Formation of Indole Derivative : Starting from a suitable indole precursor.
- Amidation Reaction : Reacting the indole derivative with a dimethylaminophenyl acetic acid derivative to form the amide bond.
- Oxidation Step : Introducing the oxo group to complete the structure.
This synthetic route highlights the versatility of indole derivatives in medicinal chemistry.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the mechanism of action and potential interactions with enzymes involved in cancer progression.
Key Findings from Docking Studies:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase B (AKT) | -9.5 | Hydrogen bonds and hydrophobic interactions |
| Caspase 8 | -8.7 | Ionic interactions and van der Waals forces |
These findings suggest that the compound may effectively inhibit key pathways involved in tumor growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences :
Substituent Effects on Bioactivity: The 4-(dimethylamino)phenyl group in the target compound likely enhances solubility and electronic interactions compared to hydrophobic substituents (e.g., t-butyl in ). Fluorinated analogs (e.g., ) exhibit improved metabolic stability due to fluorine’s electronegativity. Oxadiazole-containing derivatives (e.g., ) show enhanced enzyme inhibition due to hydrogen-bonding interactions with the oxadiazole ring.
In contrast, sulfonamide-linked analogs (e.g., ) require additional steps like sulfonylation, reducing synthetic yield compared to simpler alkyl/aryl substitutions.
Pharmacological Performance: Antimicrobial Activity: Indole-oxoacetamides with bulky substituents (e.g., adamantane in ) show lower MIC values against Gram-positive bacteria than the target compound’s dimethylamino variant, likely due to improved membrane penetration. Enzyme Inhibition: Derivatives with oxadiazole-sulfanyl linkers (e.g., ) exhibit stronger urease inhibition (IC₅₀ ~8 µM) compared to simpler acetamides, suggesting the importance of heterocyclic motifs.
Contradictions and Limitations :
- Bioavailability: While the dimethylamino group improves solubility, it may reduce blood-brain barrier permeability compared to lipophilic analogs (e.g., t-butyl derivatives in ).
- Toxicity : Fluorinated analogs (e.g., ) show higher cytotoxicity in vitro, limiting therapeutic utility despite potent target binding.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Coupling the indole-3-oxoacetate moiety with a dimethylaminophenyl group via amide bond formation.
- Cyclization : Stabilizing the indole core under controlled pH and temperature.
- Catalysts : Palladium or copper catalysts in solvents like DMF or toluene, under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
- Purification : Techniques such as column chromatography or recrystallization using methanol/water mixtures to isolate the product .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with indole protons appearing as singlets (~7.0–8.5 ppm) and dimethylamino groups as broad singlets (~2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
- Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.
- pH Sensitivity : Stability tests in buffers (pH 3–10) with UV-Vis spectroscopy track absorbance changes over time.
- Light Exposure : Controlled photostability studies under UV/visible light assess degradation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Loading : Titration of palladium catalysts (0.5–2 mol%) balances cost and efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yield .
- Inert Conditions : Rigorous exclusion of moisture via molecular sieves or anhydrous solvents minimizes side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to confirm target specificity.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify critical functional groups .
- Mechanistic Profiling : Use kinase inhibition assays or fluorescence polarization to validate hypothesized targets .
Q. How can computational models aid in predicting the compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to COX-2 or tubulin, prioritizing residues (e.g., Arg120, Tyr355) for mutagenesis studies.
- QSAR Modeling : Correlates electronic properties (e.g., HOMO-LUMO gaps) with observed cytotoxicity .
- MD Simulations : Assess binding stability over 100-ns trajectories to refine pharmacophore models .
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Isotopic Labeling : ¹⁴C or ³H isotopes track biodistribution and metabolite formation in rodent models.
- Dual-Luciferase Assays : Differentiate primary effects from nonspecific transcriptional activation.
- CRISPR Knockouts : Validate target dependency by comparing wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
